7-Nitro-9h-fluorene-1-carboxylic acid
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Overview
Description
7-Nitro-9h-fluorene-1-carboxylic acid is an organic compound with the molecular formula C14H9NO4 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a nitro group at the 7th position and a carboxylic acid group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-9h-fluorene-1-carboxylic acid typically involves the nitration of fluorene derivatives followed by carboxylation. One common method includes the nitration of 9H-fluorene using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7th position. The resulting 7-nitro-9H-fluorene is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of nitration and carboxylation used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
7-Nitro-9h-fluorene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 7-amino-9H-fluorene-1-carboxylic acid.
Substitution: Formation of esters or amides depending on the nucleophile used.
Scientific Research Applications
7-Nitro-9h-fluorene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Nitro-9h-fluorene-1-carboxylic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with molecular targets, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
7-Nitro-9-oxo-9H-fluorene-4-carboxylic acid: Similar structure but with an oxo group at the 9th position.
9H-Fluorene-9-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Nitro-4-fluorenecarboxylic acid: Nitro group at the 7th position but carboxylic acid group at the 4th position.
Uniqueness
7-Nitro-9h-fluorene-1-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development .
Properties
CAS No. |
7145-75-7 |
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Molecular Formula |
C14H9NO4 |
Molecular Weight |
255.22 g/mol |
IUPAC Name |
7-nitro-9H-fluorene-1-carboxylic acid |
InChI |
InChI=1S/C14H9NO4/c16-14(17)12-3-1-2-11-10-5-4-9(15(18)19)6-8(10)7-13(11)12/h1-6H,7H2,(H,16,17) |
InChI Key |
BUGWTWQGSAJEHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C(=CC=C3)C(=O)O |
Origin of Product |
United States |
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